molecular formula C7H12ClN3O2S B13231783 5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride

5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride

Cat. No.: B13231783
M. Wt: 237.71 g/mol
InChI Key: FAMFSFGJHZLGPZ-UHFFFAOYSA-N
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Description

5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-thiol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-thiol+Chlorosulfonic acid5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride+HCl\text{5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-thiol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-thiol+Chlorosulfonic acid→5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in the development of new drugs, particularly as enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-thiol
  • 5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonic acid
  • 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride

Uniqueness

5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride is unique due to the presence of both the tert-butyl and sulfonyl chloride groups

Biological Activity

5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride is a synthetic compound belonging to the triazole class, characterized by its unique sulfonyl chloride group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article reviews the biological activities associated with this compound, supported by relevant data tables and research findings.

The molecular formula of this compound is C7H12ClN3O2SC_7H_{12}ClN_3O_2S with a molecular weight of 237.71 g/mol. The presence of the sulfonyl chloride group enhances its reactivity, allowing it to participate in various chemical reactions that modify biological molecules.

PropertyValue
Molecular FormulaC7H12ClN3O2SC_7H_{12}ClN_3O_2S
Molecular Weight237.71 g/mol
IUPAC Name5-tert-butyl-4-methyl-1,2,4-triazole-3-sulfonyl chloride
InChIInChI=1S/C7H12ClN3O2S/c1-7(2,3)5-9-10-6(11(5)4)14(8,12)13/h1-4H3

The biological activity of this compound primarily arises from the reactivity of its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. Such interactions are crucial in enzyme inhibition and modification of protein interactions.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cell wall integrity.

Anticancer Potential

Triazoles have been explored for their anticancer properties. The structural features of 5-tert-butyl-4-methyl-4H-1,2,4-triazole derivatives suggest potential efficacy in targeting cancer cells through various mechanisms such as apoptosis induction and inhibition of tumor growth factors. For example, certain derivatives have shown IC50 values comparable to established chemotherapeutics.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This activity is particularly relevant in the context of drug design where enzyme inhibitors can serve as therapeutic agents against diseases like cancer and diabetes.

Case Studies

  • Antimicrobial Efficacy : A study reported that derivatives of triazoles exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact effectively with bacterial enzymes, leading to inhibition of growth.
  • Anticancer Activity : Research involving molecular docking studies highlighted that certain triazole derivatives could bind effectively to targets within cancer cells, demonstrating potential for development as anticancer drugs.
  • Enzyme Interaction : Investigations into the enzyme inhibitory effects revealed that 5-tert-butyl-4-methyl-4H-1,2,4-triazole derivatives could inhibit key metabolic enzymes involved in cancer proliferation.

Properties

Molecular Formula

C7H12ClN3O2S

Molecular Weight

237.71 g/mol

IUPAC Name

5-tert-butyl-4-methyl-1,2,4-triazole-3-sulfonyl chloride

InChI

InChI=1S/C7H12ClN3O2S/c1-7(2,3)5-9-10-6(11(5)4)14(8,12)13/h1-4H3

InChI Key

FAMFSFGJHZLGPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(N1C)S(=O)(=O)Cl

Origin of Product

United States

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